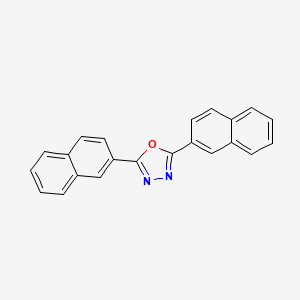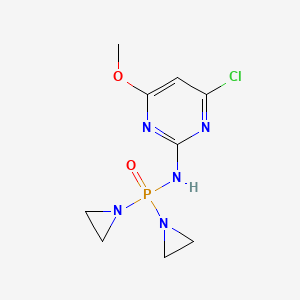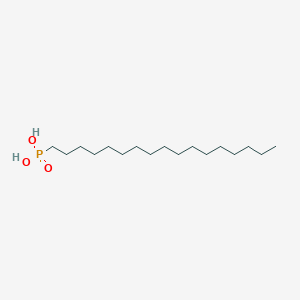![molecular formula C15H14ClNO2 B14748891 4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with a chloro, methoxy, and methyl group attached to the biphenyl scaffold. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and base, making it suitable for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process includes the preparation of the aryl halide and boronic acid precursors, followed by the coupling reaction in the presence of a palladium catalyst. The reaction conditions, such as temperature, solvent, and base, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the biphenyl scaffold, while reduction can convert the compound into its corresponding amine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the chloro group can enhance the compound’s binding affinity to certain proteins, while the methoxy and methyl groups can influence its overall chemical reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Chloro-N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific combination of functional groups and biphenyl scaffold. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing new materials and drugs.
Propiedades
Fórmula molecular |
C15H14ClNO2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
5-chloro-N-methoxy-N-methyl-2-phenylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-17(19-2)15(18)14-10-12(16)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
QZWCBHDAFKTEOQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

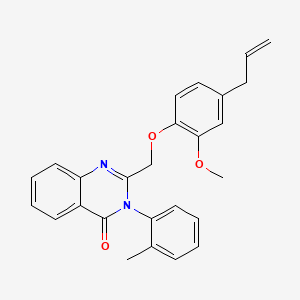
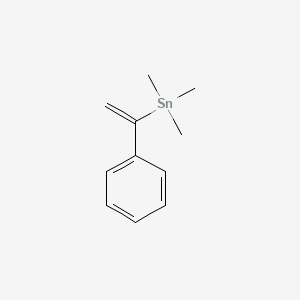
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
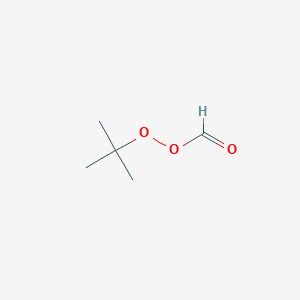
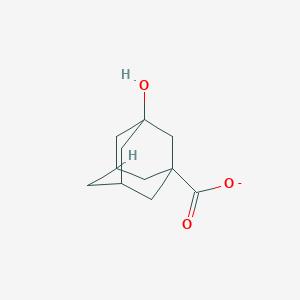


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
